molecular formula C16H17N B1625904 N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene CAS No. 33816-55-6

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

Cat. No. B1625904
CAS RN: 33816-55-6
M. Wt: 223.31 g/mol
InChI Key: LSDXVUJCUPTXIN-UHFFFAOYSA-N
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Description

“N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene” is a chemical compound with the molecular formula C16H17N . It is also known by other names such as “2-phenylaminotetraline” and "N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule also contains an amine group attached to the naphthalene ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds like 2-Naphthylamine exhibit interesting reactions. For instance, when reduced by sodium in boiling amyl alcohol solution, it forms tetrahydro-3-naphthylamine .

properties

IUPAC Name

N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDXVUJCUPTXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496618
Record name N-Phenyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33816-55-6
Record name N-Phenyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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O=C1c2ccccc2CCC1Nc1ccccc1
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Synthesis routes and methods II

Procedure details

2.37 grams (0.01 mol.) of 2-phenylaminotetralone (formula I: R = phenyl) are refluxed during 6 hours in 50 ml of ethanol, in the presence of one equivalent of tosylhydrazine. After the removal of the alcohol, 100 ml of alcohol-free chloroform are added to the residue (crude tosylhydrazone). After cooling to -10°C, 0.011 mol. of catecholborane are added and the reaction is allowed to take place during 30 minutes. 0.03 mol. of trihydrated sodium acetate are then added so as to initiate the decompositon of the intermediate addition product and the mixture is refluxed during 1 hour. After cooling, 100 ml of water are added and the pH is adjusted at 13. The obtained 2-phenylaminotetraline (yield: 80%) is extracted by means of chloroform and converted into hydrochloride. Melting point: 193° - 196°C.
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2-phenylaminotetralone
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene
Reactant of Route 2
Reactant of Route 2
N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene
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N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene
Reactant of Route 4
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N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene
Reactant of Route 5
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N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene
Reactant of Route 6
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N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

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